Sodium;6-chlorohexanoate
Description
Sodium 6-chlorohexanoate (Cl(CH₂)₅COO⁻Na⁺) is the sodium salt of 6-chlorohexanoic acid, a halogenated carboxylic acid with a six-carbon chain. The chloro and carboxylate groups enable reactivity in nucleophilic substitutions or esterification, akin to related esters and salts discussed below .
Properties
IUPAC Name |
sodium;6-chlorohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2.Na/c7-5-3-1-2-4-6(8)9;/h1-5H2,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKPNIOPYGZYJV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CCCl.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Properties
Reactivity and Functional Group Analysis
- Esters (Ethyl, Propan-2-yl, Chloromethyl derivatives) :
- Sodium Salts (Sodium 6-chlorohexanoate, Sodium chloroacetate): Participate in ionic reactions, acting as carboxylate nucleophiles. Sodium chloroacetate’s hazard profile (skin/eye irritant ) suggests similar precautions may apply to sodium 6-chlorohexanoate.
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